Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803572-02-2
VCID: VC2895683
InChI: InChI=1S/C8H16N2O2.ClH/c1-12-8(11)10-4-2-7(6-9)3-5-10;/h7H,2-6,9H2,1H3;1H
SMILES: COC(=O)N1CCC(CC1)CN.Cl
Molecular Formula: C8H17ClN2O2
Molecular Weight: 208.68 g/mol

Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride

CAS No.: 1803572-02-2

Cat. No.: VC2895683

Molecular Formula: C8H17ClN2O2

Molecular Weight: 208.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride - 1803572-02-2

Specification

CAS No. 1803572-02-2
Molecular Formula C8H17ClN2O2
Molecular Weight 208.68 g/mol
IUPAC Name methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H16N2O2.ClH/c1-12-8(11)10-4-2-7(6-9)3-5-10;/h7H,2-6,9H2,1H3;1H
Standard InChI Key QKOYWZKEKLEYRW-UHFFFAOYSA-N
SMILES COC(=O)N1CCC(CC1)CN.Cl
Canonical SMILES COC(=O)N1CCC(CC1)CN.Cl

Introduction

Chemical Properties

Structure and Identification

Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride features a piperidine core structure with an aminomethyl group at the 4-position and a methyl carboxylate group attached to the nitrogen atom at position 1. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents, properties advantageous for various chemical applications.

The compound is characterized by the following key identifiers:

  • CAS Number: 1803572-02-2

  • Molecular Formula: C8H17ClN2O2

  • Molecular Weight: 208.68 g/mol

The structural features of this compound include:

  • A six-membered piperidine ring containing one nitrogen atom

  • An aminomethyl group (-CH2NH2) at the 4-position of the piperidine ring

  • A methyl carboxylate group (-COOCH3) attached to the piperidine nitrogen

  • A hydrochloride salt form, which typically involves protonation of the primary amine

These structural elements contribute to the compound's chemical reactivity and potential applications in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves multi-step processes that carefully introduce the functional groups onto the piperidine scaffold. Based on synthetic approaches to similar compounds, several strategic pathways can be employed.

General Synthetic Approaches

A common synthetic route may involve:

  • Starting Material Selection: Beginning with 4-(aminomethyl)piperidine or a suitable piperidine derivative

  • Protection Strategies: Protection of the primary amine if starting from 4-(aminomethyl)piperidine

  • Carboxylation: Introduction of the methyl carboxylate group at the piperidine nitrogen

  • Deprotection: If protection strategies were employed, selective deprotection to reveal the primary amine

  • Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt

Alternatively, the synthesis might begin with 4-piperidinecarboxylic acid or its derivatives, followed by reduction to introduce the aminomethyl group and subsequent functionalization of the piperidine nitrogen with a methyl carboxylate group.

Applications and Biological Activity

Research Applications

Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride serves as a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules. Its utility stems from the presence of multiple functional groups that can be selectively modified to introduce structural diversity.

Key applications include:

  • Building Block in Medicinal Chemistry: The compound serves as a precursor for the synthesis of more complex molecules with potential pharmacological properties

  • Intermediate in Library Synthesis: Used in the generation of combinatorial libraries for drug discovery programs

  • Scaffold for Structure-Activity Relationship Studies: The piperidine core with its functional groups provides a framework for systematic modification to assess the impact on biological activity

The compound's value in synthetic chemistry is enhanced by its well-defined reactivity profile, allowing for selective modifications at different positions.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride appear in the literature, each with distinct features that influence their properties and applications. Table 1 presents a comparison of key structural analogues.

Table 1: Comparison of Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride1803572-02-2C8H17ClN2O2208.68Reference compound
1-Boc-4-aminomethyl-piperidine, HCl359629-16-6C11H23ClN2O2250.77Boc protecting group instead of methyl carboxylate
Methyl 4-aminopiperidine-1-carboxylate hydrochloride1187160-88-8C7H15ClN2O2194.66Amino group directly on piperidine ring
4-(Aminomethyl)piperidine7144-05-0C6H14N2114.19Lacks carboxylate group and HCl
(9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride391248-14-9C21H25ClN2O2372.9Fmoc protecting group instead of methyl

This comparison highlights the structural diversity within this family of compounds, particularly in terms of protecting groups and functional group positioning .

Structure-Activity Relationships

The structural variations observed among these analogues have significant implications for their physicochemical properties and potential biological activities. Key structure-activity considerations include:

  • N-Protection Strategy: The nature of the protecting group on the piperidine nitrogen (methyl carboxylate vs. Boc vs. Fmoc) influences lipophilicity, metabolic stability, and binding characteristics

  • Amine Positioning: The position of the amine functionality (as aminomethyl vs. directly on the ring) affects basicity, hydrogen bonding capacity, and potential interactions with biological targets

  • Salt Form: The hydrochloride salt form enhances water solubility compared to the free base, but may alter membrane permeability and bioavailability

These structural modifications provide opportunities for fine-tuning the properties of these compounds for specific applications in medicinal chemistry and organic synthesis.

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